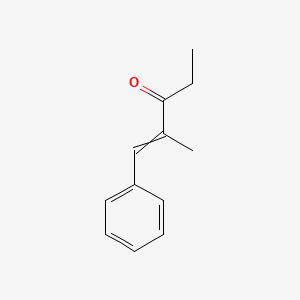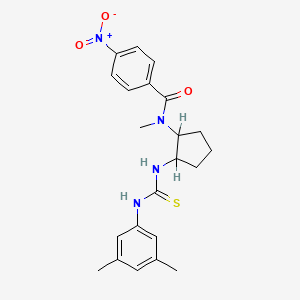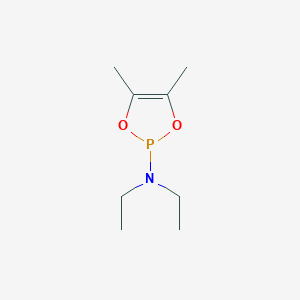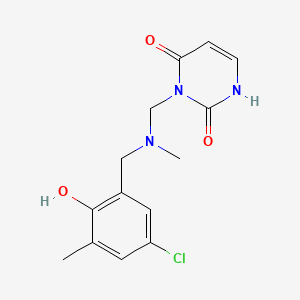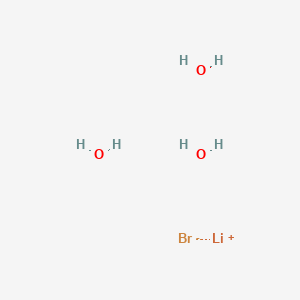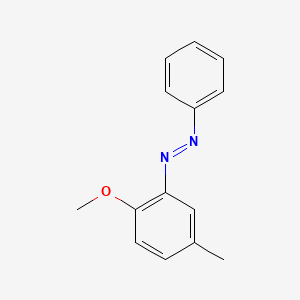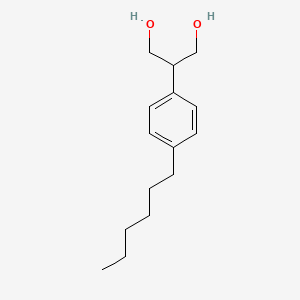
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three isoprene units. The molecular formula of this compound is C15H28O2, and it is known for its diverse applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal with appropriate reagents to introduce the hydroxyl groups at the 1 and 3 positions . The reaction conditions typically involve the use of catalysts and controlled temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield diols or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3,7,11-Trimethyldodeca-6,10-diene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3,7,11-Trimethyldodeca-6,10-diene-1,3-diol include:
- (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate
- (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate
- 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- (Nerolidol)
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- (Dehydronerolidol)
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of hydroxyl groups at the 1 and 3 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various specialized applications .
Propiedades
Número CAS |
77949-51-0 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodeca-6,10-diene-1,3-diol |
InChI |
InChI=1S/C15H28O2/c1-13(2)7-5-8-14(3)9-6-10-15(4,17)11-12-16/h7,9,16-17H,5-6,8,10-12H2,1-4H3 |
Clave InChI |
NKVNMPYLLCKRSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(C)(CCO)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylene]-](/img/structure/B14439254.png)
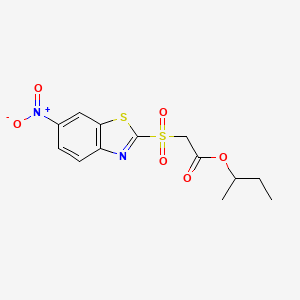
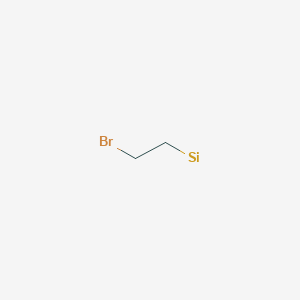
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
